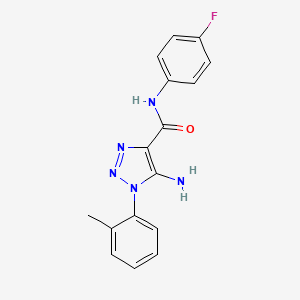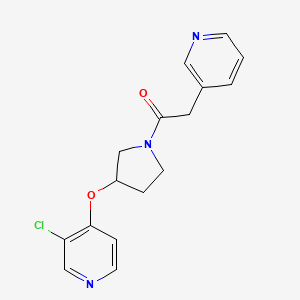
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone, also known as CPY-001, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPY-001 is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-MYC and its partner protein MAX. This interaction is crucial for the growth and survival of cancer cells, making CPY-001 a promising candidate for cancer therapy.
Aplicaciones Científicas De Investigación
Multicomponent Domino Reactions
A study by Hussein, El Guesmi, and Ahmed (2019) highlights the use of similar compounds in the synthesis of poly-functionalized nicotinonitriles, incorporating pyrene and/or fluorene moieties through a domino four-component condensation reaction. This method offers short reaction times, excellent yields, and easy experimental workups, leading to the formation of C–C and C–N bonds, indicating potential applications in synthesizing complex organic molecules with significant photophysical properties for materials science applications E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019.
Synthesis of 1-Benzopyrano[2,3-c]pyrrolidines
Sosnovskikh et al. (2014) demonstrated the use of chromones with nonstabilized azomethine ylides in [3+2] cycloadditions to produce 1-benzopyrano[2,3-c]pyrrolidines, showcasing another application in the synthesis of cyclic compounds which could have potential utility in medicinal chemistry and the development of pharmacologically active molecules V. Sosnovskikh, M. Y. Kornev, V. Moshkin, & Evgeny M. Buev, 2014.
Catalytic Behavior in Ethylene Reactivity
Sun et al. (2007) synthesized 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone and its derivatives to study their catalytic behavior toward ethylene reactivity when coordinated with iron(II) and cobalt(II) dichloride. This research points to potential applications in catalysis, particularly in the polymerization and oligomerization of ethylene, indicating the versatility of such compounds in industrial catalytic processes Wen‐Hua Sun, P. Hao, Gang Li, et al., 2007.
Corrosion Inhibition Studies
Louroubi et al. (2019) explored the synthesis of a pyrrole derivative similar to the compound of interest and its application as a corrosion inhibitor, highlighting the potential of such compounds in materials science, particularly in protecting metal surfaces against corrosion. This application is crucial for industries dealing with metal preservation and longevity Abdelhadi Louroubi, A. Nayad, Ali Hasnaoui, et al., 2019.
Propiedades
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-14-10-19-6-3-15(14)22-13-4-7-20(11-13)16(21)8-12-2-1-5-18-9-12/h1-3,5-6,9-10,13H,4,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWUZJMGKOKNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2921538.png)
![Ethyl 2-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]acetate](/img/structure/B2921539.png)

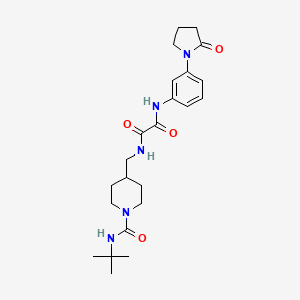

![1-(4-fluorobenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921544.png)
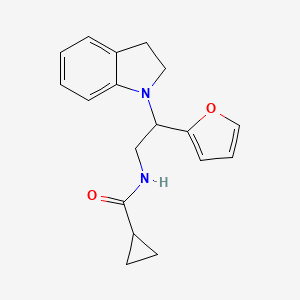
![Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate](/img/structure/B2921546.png)
![3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile](/img/structure/B2921547.png)
![6-Cyano-N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2921550.png)
![4-(6-methoxybenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2921554.png)
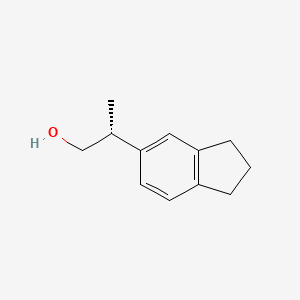
![Cyclopentyl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2921556.png)
